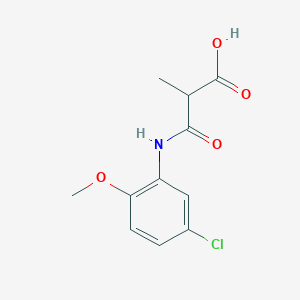![molecular formula C14H12N2O3 B7628399 Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate, also known as Methyl N-(2-pyridyl)anthranilate, is a chemical compound that belongs to the class of anthranilic acid derivatives. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol. Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate has been extensively studied for its biological activities, including its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate in lab experiments is that it has been extensively studied for its biological activities, making it a well-characterized compound. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate. One area of interest is its potential use as an anticancer agent in combination with other drugs. Another area of research is the development of more potent analogs of Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate that may have improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate and its effects on cancer cells.
Synthesemethoden
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 2-aminopyridine with methyl anthranilate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate has also been investigated for its ability to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-(pyridine-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)10-6-2-3-7-11(10)16-13(17)12-8-4-5-9-15-12/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQHWJNMNDXRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)



![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)

![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)